N-BOC-4-Fluoro-3-trifluoromethylaniline

Vue d'ensemble

Description

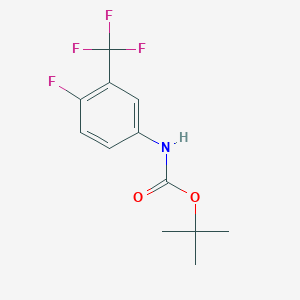

N-BOC-4-Fluoro-3-trifluoromethylaniline: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with both a fluoro and a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-BOC-4-Fluoro-3-trifluoromethylaniline typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 4-fluoro-3-(trifluoromethyl)aniline and carbon dioxide.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

N-BOC-4-Fluoro-3-trifluoromethylaniline serves as a crucial building block in organic synthesis. Its structural characteristics allow it to be utilized in the creation of more complex organic molecules. This compound is particularly valuable in the synthesis of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.

Reaction Mechanism Studies

The compound is employed in studying reaction mechanisms involving fluoro and trifluoromethyl groups. The presence of these groups can significantly influence the reactivity and selectivity of chemical reactions, making this compound a useful tool for chemists exploring new synthetic pathways.

Biological and Medicinal Applications

Drug Discovery

This compound has potential applications in drug discovery and development. Its unique structural features may enhance its interactions with biological targets, making it a candidate for developing new therapeutic agents. The compound has been investigated for its biological activity, particularly its ability to interact with various biomolecules, which could lead to novel drug formulations .

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interactions with specific molecular targets. The fluoro and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The carbamate group also plays a role in hydrogen bonding and other interactions that influence the compound's activity.

Industrial Applications

Agrochemicals Development

In the industrial sector, this compound is utilized in developing agrochemicals. Its stability and reactivity make it suitable for formulating pesticides and herbicides that require fluorinated components for improved efficacy .

Materials Science

The compound is also explored in materials science due to its unique properties. The incorporation of fluorinated groups can enhance material performance, making it relevant in the development of advanced materials with specific functionalities .

Case Study 1: Drug Development

Recent studies have investigated the potential of this compound as a lead compound in drug development. Researchers focused on its interaction with specific receptors involved in metabolic pathways, demonstrating promising results that warrant further exploration in clinical settings .

Case Study 2: Agrochemical Formulation

Another study highlighted the use of this compound in formulating a new class of herbicides. The fluorinated structure improved the herbicide's efficacy against resistant plant species, showcasing the compound's practical applications in agriculture .

Mécanisme D'action

The mechanism by which N-BOC-4-Fluoro-3-trifluoromethylaniline exerts its effects is largely dependent on its interactions with specific molecular targets. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The carbamate group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparaison Avec Des Composés Similaires

- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

- 4-tert-Butylphenyl N-(3-(trifluoromethyl)phenyl)carbamate

Comparison:

- Uniqueness: The presence of the fluoro group in N-BOC-4-Fluoro-3-trifluoromethylaniline distinguishes it from similar compounds, potentially altering its reactivity and biological activity.

- Reactivity: The fluoro group can participate in unique substitution reactions that are not possible with chloro or other substituents.

- Biological Activity: The specific combination of fluoro and trifluoromethyl groups may enhance the compound’s interactions with biological targets compared to similar compounds.

Activité Biologique

N-BOC-4-Fluoro-3-trifluoromethylaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorinated groups, particularly the trifluoromethyl and fluoro substituents, enhances the compound's reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, pharmacological implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structure:

The presence of the tert-butyloxycarbonyl (BOC) protecting group, along with the fluoro and trifluoromethyl groups, significantly influences the compound's chemical behavior.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorinated groups enhance binding affinity to various enzymes or receptors, potentially leading to:

- Inhibition or Activation : The compound may inhibit or activate biological pathways through competitive binding.

- Hydrogen Bonding : The carbamate group can participate in hydrogen bonding, influencing interactions with proteins or nucleic acids.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-BOC-4-Chloro-3-trifluoromethylaniline | C10H10ClF3N | Chlorine instead of Fluorine | Lower binding affinity compared to N-BOC-4-Fluoro |

| tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | C12H12ClF3N | Chlorine and different substituent pattern | Reduced reactivity due to chlorine |

The inclusion of a fluoro group in this compound enhances its reactivity compared to chloro-substituted analogs, resulting in potentially stronger interactions with biological targets.

Pharmacological Implications

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced pharmacological properties. For instance:

- Increased Potency : The trifluoromethyl group has been shown to increase the potency of drugs by enhancing their interaction with target proteins .

- Metabolic Stability : Fluorinated compounds often demonstrate improved metabolic stability, which can lead to longer-lasting therapeutic effects.

Case Studies and Research Findings

Several research studies have investigated the biological activity of fluorinated compounds similar to this compound:

- Study on Anticancer Activity : A study demonstrated that fluorinated anilines could induce apoptosis in cancer cells through specific signaling pathways . Although not directly on this compound, these findings suggest potential anticancer applications.

- Mechanistic Studies : Research has shown that fluorinated compounds can modulate enzyme activity through allosteric mechanisms, indicating that this compound may similarly affect enzyme function in vivo .

Propriétés

IUPAC Name |

tert-butyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F4NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCADTPSZYQWCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674723 | |

| Record name | tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-57-3 | |

| Record name | tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.